4-fluoro-N-(4-hydroxyphenyl)benzenesulfonamide
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Description
Scientific Research Applications
Anticancer Activity via Carbonic Anhydrase IX Inhibition
Background::- Inhibition of CA IX : Compounds derived from 4-fluoro-N-(4-hydroxyphenyl)benzenesulfonamide were evaluated for their anti-proliferative activity against breast cancer cell lines (MDA-MB-231 and MCF-7) and normal breast cells (MCF-10A).
Apoptosis Induction in Triple-Negative Breast Cancer Cells
Background::- Apoptosis Induction : Compound 4e demonstrated the ability to induce apoptosis in MDA-MB-231 triple-negative breast cancer cells.
Selective Enzyme Inhibition Against CA IX
Background::- Remarkable Selectivity : Sulfonamides 4e, 4g, and 4h exhibited excellent enzyme inhibition against CA IX (IC50: 10.93–25.06 nM) and CA II (IC50: 1.55–3.92 μM).
Bacterial Growth Inhibition via Carbonic Anhydrase Inhibition
Background::- Interference with Bacterial Growth : Although not directly studied for 4-fluoro-N-(4-hydroxyphenyl)benzenesulfonamide, its CA inhibition properties suggest potential antibacterial effects .
Structural Motif for Drug Discovery
Background::- Drug Discovery : The compound’s structural features, including the benzohydrazide motif, make it a promising scaffold for further drug development .
Synthesis and Characterization
Background::properties
IUPAC Name |
4-fluoro-N-(4-hydroxyphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3S/c13-9-1-7-12(8-2-9)18(16,17)14-10-3-5-11(15)6-4-10/h1-8,14-15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEZQBZYTAKYBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.